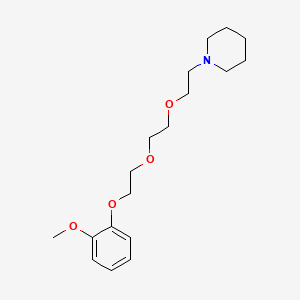
Guaiapate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le guaiapate peut être synthétisé par différentes voies chimiques. Une méthode courante consiste à faire réagir le 2-méthoxyphénol avec le 2-(2-chloroéthoxy)éthanol en présence d'une base pour former un intermédiaire, qui est ensuite mis à réagir avec la pipéridine pour produire le this compound . Les conditions réactionnelles impliquent généralement un chauffage et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) .
Méthodes de production industrielle
La production industrielle de this compound implique souvent des procédés de production continus afin d'assurer un rendement et une pureté élevés. L'utilisation de catalyseurs à haute activité et à longue durée de vie à basses températures est cruciale pour une production efficace . De plus, la réutilisation des réactifs résiduels tels que le sulfate de cuivre et l'acide sulfurique est importante pour une fabrication économique .
Analyse Des Réactions Chimiques
Types de réactions
Le guaiapate subit diverses réactions chimiques, notamment:
Oxydation: Le this compound peut être oxydé pour former les quinones correspondantes.
Réduction: Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.
Réactifs et conditions courantes
Agents oxydants: ou .
Agents réducteurs: ou .
Nucléophiles: Ammoniac (NH3) ou amines pour les réactions de substitution.
Principaux produits
Oxydation: Formation de quinones.
Réduction: Formation d'alcools.
Substitution: Formation de pipéridines substituées.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Médecine: Investigated for potential therapeutic uses, including as a cough suppressant.
Industrie: Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.
Mécanisme d'action
Le this compound exerce ses effets principalement par son interaction avec le système nerveux central. Il agit sur le centre de la toux dans le tronc cérébral pour supprimer la toux . Les cibles moléculaires et les voies exactes impliquées ne sont pas complètement comprises, mais on pense qu'il module la libération de neurotransmetteurs et l'activité des récepteurs .
Applications De Recherche Scientifique
Guaiapate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on biological systems, particularly its antitussive and sedative properties.
Medicine: Investigated for potential therapeutic uses, including as a cough suppressant.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Guaiapate exerts its effects primarily through its interaction with the central nervous system. It acts on the cough center in the brainstem to suppress coughing . The exact molecular targets and pathways involved are not fully understood, but it is believed to modulate neurotransmitter release and receptor activity .
Comparaison Avec Des Composés Similaires
Composés similaires
Guaiacol: Un précurseur du guaiapate, utilisé dans la synthèse de divers composés organiques.
Pipéridine: Un composant structurel du this compound, utilisé dans la synthèse de produits pharmaceutiques.
2-Méthoxyphénol: Un autre précurseur du this compound, utilisé dans la production de parfums et d'arômes.
Unicité
Le this compound est unique en raison de sa combinaison de propriétés antitussives et sédatives , ce qui le rend précieux dans les applications médicales et industrielles . Sa capacité à subir diverses réactions chimiques en fait également un intermédiaire polyvalent en synthèse organique .
Propriétés
IUPAC Name |
1-[2-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-20-17-7-3-4-8-18(17)23-16-15-22-14-13-21-12-11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVFOZYARYOARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOCCN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234394 | |
| Record name | Guaiapate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852-42-6 | |
| Record name | Guaiapate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiapate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000852426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiapate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guaiapate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIAPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDL7R8N38D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


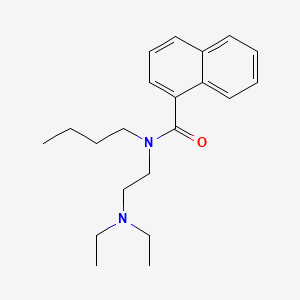


![N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide](/img/structure/B1663210.png)
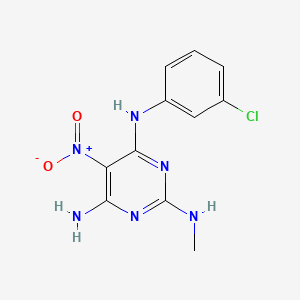
![8-(2-Oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B1663215.png)

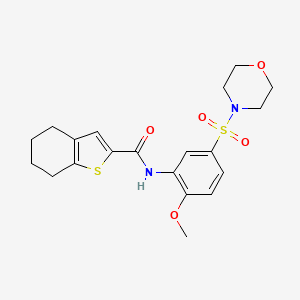
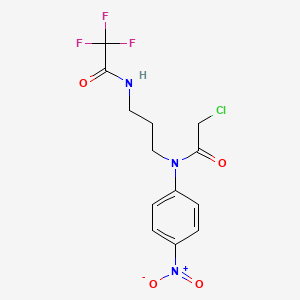

![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)

![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)
